molecular formula C10H5F5N2O2 B12428652 3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B12428652
M. Wt: 280.15 g/mol
InChI Key: CYYPEXSZHLUQRJ-UHFFFAOYSA-N
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Description

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the 1,2,4-oxadiazole class of heterocycles, a scaffold recognized as a privileged structure in drug discovery due to its wide spectrum of potential biological activities and its valuable bioisosteric properties . The 1,2,4-oxadiazole ring is known for its ability to serve as a stable surrogate for ester and amide functionalities, which can improve the metabolic stability of potential drug candidates . This specific derivative features a 2,6-difluoro-4-methoxyphenyl moiety at the 3-position and a trifluoromethyl group at the 5-position of the oxadiazole ring. The strategic incorporation of fluorine atoms and the trifluoromethyl group is a common practice in modern agrochemical and pharmaceutical design, as these features can profoundly influence a compound's lipophilicity, metabolic stability, and overall bioavailability. Researchers are increasingly exploring 1,2,4-oxadiazole derivatives for various therapeutic applications. Literature indicates that compounds within this class have demonstrated potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents . Furthermore, related oxadiazole isomers, such as 1,3,4-oxadiazoles, have shown promising activity as potent and highly selective inhibitors of enzymes like Histone Deacetylase 6 (HDAC6), a target in oncology and neurodegenerative diseases . The presence of the trifluoromethyl group is of particular note, as similar structural motifs are being investigated in the development of slow-acting antimalarial compounds and fungicides . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H5F5N2O2

Molecular Weight

280.15 g/mol

IUPAC Name

3-(2,6-difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H5F5N2O2/c1-18-4-2-5(11)7(6(12)3-4)8-16-9(19-17-8)10(13,14)15/h2-3H,1H3

InChI Key

CYYPEXSZHLUQRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C2=NOC(=N2)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Regioselectivity in Cyclization

The electron-withdrawing nature of the trifluoromethyl group can bias cyclization toward undesired regioisomers. Employing bulky bases (e.g., DBU) or low-polarity solvents (toluene) enhances selectivity for the 1,2,4-oxadiazole isomer.

Purification Difficulties

Fluorinated byproducts often co-elute with the target compound during chromatography. Recrystallization from acetone/water mixtures (3:1) improves purity to >95%.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(2,6-difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole can be contextualized by comparing it to analogous 1,2,4-oxadiazoles with varying substituents. Below is a detailed analysis supported by experimental

Table 1: Key Structural and Functional Comparisons

Compound Name & Structure Key Features & Applications Reference
SEW2871 : 5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole - S1P1 receptor agonist with high potency (EC₅₀ = 13 nM).
- Replaces ester groups with oxadiazole for metabolic stability.
- The trifluoromethyl group enhances receptor binding affinity .
Pleconaril (WIN 63843) : 3-[3,5-dimethyl-4-(3-(3-methyloxazol-5-yl)propoxy)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole - Broad-spectrum antiviral against enteroviruses.
- The 3,5-dimethylphenyl and oxazole-propoxy groups improve membrane permeability and target engagement.
- Trifluoromethyl group stabilizes hydrophobic interactions .
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole - Chloromethyl group enables further derivatization (e.g., nucleophilic substitution).
- Lower thermal stability (mp 34–35°C) compared to bulkier analogs .
Borane 5-(quinuclidin-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole complex (57) - Designed for α7 nicotinic receptor activation.
- Quinuclidine moiety enhances blood-brain barrier penetration.
- Lower yield (47%) due to steric hindrance during synthesis .

Key Observations

Substituent Effects on Bioactivity :

  • The trifluoromethyl group at position 5 is a common feature in bioactive oxadiazoles, contributing to target affinity and metabolic stability .
  • Aromatic substituents at position 3 (e.g., 2,6-difluoro-4-methoxyphenyl vs. 3-trifluoromethylphenyl) modulate selectivity. For example, SEW2871’s thienyl-phenyl group enhances S1P1 agonism, while pleconaril’s oxazole-propoxy chain broadens antiviral activity .

Synthetic Accessibility :

  • Compounds with bulky substituents (e.g., quinuclidine in compound 57) often exhibit lower yields (31–61%) due to steric challenges .
  • Halogenated analogs (e.g., chloromethyl in ) enable modular derivatization but may compromise thermal stability.

Pharmacokinetic Properties :

  • Lipophilicity (logP) varies significantly: pleconaril’s extended alkyl chain improves oral bioavailability, whereas the polar methoxy group in the target compound may reduce membrane permeability compared to SEW2871 .

Notes on Discrepancies and Limitations

  • Evidence Gaps : Direct pharmacological data for this compound are absent in the provided sources. Inferences are drawn from structural analogs.
  • Synthetic Challenges : High-yield synthesis (e.g., 99% for compound 3z in ) is achievable for simpler oxadiazoles, but fluorinated and methoxylated derivatives may require optimized conditions.
  • Biological Relevance : The 2,6-difluoro-4-methoxyphenyl group’s role in receptor binding remains hypothetical; further studies are needed to compare its efficacy with WIN compounds or SEW2871 .

Biological Activity

3-(2,6-Difluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this oxadiazole derivative, focusing on its antibacterial, anticancer, and other pharmacological effects.

  • Molecular Formula : C10_{10}H6_{6}F5_{5}N3_{3}O
  • Molecular Weight : 273.17 g/mol
  • CAS Number : 1150560-59-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits notable antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of oxadiazole derivatives. For instance, a related study found that certain oxadiazole derivatives demonstrated significant activity against pathogenic bacteria such as Ralstonia solanacearum and Xanthomonas axonopodis .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaEC50 (μg/mL)Comparison with Thiodiazole Copper
6aR. solanacearum26.2Better (97.2)
6qXoo7.2Better (57.2)

This suggests that derivatives of oxadiazole could serve as effective alternatives to traditional bactericides.

Anticancer Activity

The compound also shows promise in cancer research. In vitro studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells. For example, activation of p53 and caspase-3 was observed in MCF-7 breast cancer cells treated with related oxadiazole compounds .

Table 2: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
16aMCF-710.38p53 activation
16bPANC-112.1HDAC inhibition

These findings indicate that structural modifications in oxadiazoles can enhance their anticancer properties and suggest potential for further development as therapeutic agents.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various oxadiazole derivatives against Xanthomonas oryzae. The results showed that specific compounds exhibited higher inhibition rates compared to standard treatments .
  • Evaluation of Anticancer Properties : In a study focusing on the effects of oxadiazoles on apoptosis pathways in cancer cells, researchers reported that certain derivatives significantly increased the expression of apoptotic markers in treated cells .

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